(2R,3S)-3-Phenyloxirane-2-carboxylicacid
Overview
Description
(2R,3S)-3-Phenyloxirane-2-carboxylicacid: is an organic compound with the molecular formula C₉H₈O₃ . It is a derivative of glycidic acid, characterized by the presence of a phenyl group attached to the third carbon of the oxirane ring. This compound is known for its applications in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enzymatic Hydrolysis: One of the primary methods for preparing optically active trans-3-phenylglycidic acid involves the enzymatic hydrolysis of its ester derivatives.
Chemical Synthesis: Another method involves the chemical synthesis starting from benzaldehyde and glycidic acid.
Industrial Production Methods:
Biocatalysis: Industrial production often employs biocatalysis using lipases from microorganisms like Serratia marcescens.
Chemical Catalysis: Chemical catalysis using strong bases and specific reaction conditions is also employed in industrial settings to produce trans-3-phenylglycidic acid on a larger scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R,3S)-3-Phenyloxirane-2-carboxylicacid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into diols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the oxirane ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under acidic or basic conditions to open the oxirane ring.
Major Products:
Oxidation Products: Oxidized derivatives such as carboxylic acids and ketones.
Reduction Products: Diols and other reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of stereoselective reactions and enantioselective synthesis .
Biology:
- Investigated for its potential biological activities and interactions with enzymes.
- Used in the study of enzyme-catalyzed reactions and biocatalysis .
Medicine:
- Serves as a precursor in the synthesis of pharmaceuticals such as diltiazem, a coronary vasodilator .
- Explored for its potential therapeutic applications and drug development .
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Applied in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of trans-3-phenylglycidic acid involves its interaction with various molecular targets and pathways. In enzymatic reactions, it acts as a substrate for enzymes like lipases and esterases, which catalyze its hydrolysis or transformation. The oxirane ring is a reactive site that undergoes nucleophilic attack, leading to ring-opening reactions and the formation of various products .
Comparison with Similar Compounds
cis-3-Phenylglycidic acid: Similar in structure but differs in the spatial arrangement of the phenyl group.
3-Phenyl-2-oxiranecarboxylic acid: Another derivative of glycidic acid with a different substitution pattern.
4-Methoxyphenylglycidic acid: Contains a methoxy group on the phenyl ring, leading to different chemical properties.
Uniqueness:
- (2R,3S)-3-Phenyloxirane-2-carboxylicacid is unique due to its specific spatial arrangement, which imparts distinct chemical reactivity and biological activity.
- Its high enantioselectivity in enzymatic reactions makes it valuable in the synthesis of optically active compounds .
Properties
IUPAC Name |
(2R,3S)-3-phenyloxirane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H,10,11)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALONVPKHYIEQU-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935483 | |
Record name | 3-Phenyloxirane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566-68-3 | |
Record name | Glycidic acid, 3-phenyl-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyloxirane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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